gibberellin A25
Description
Overview of the Gibberellin Phytohormone Family in Plant Biology
The gibberellin family is extensive, with over 130 identified members isolated from plants, fungi, and bacteria. frontiersin.orgwikipedia.org These compounds are involved in numerous aspects of the plant life cycle, including stimulating shoot elongation, promoting seed germination, inducing flowering, influencing flower development, and regulating leaf and fruit senescence. researchgate.netwikipedia.orglibretexts.orgunacademy.com The dramatic effects of gibberellins (B7789140) on stem elongation, particularly in dwarf varieties, were among the first observed physiological responses that highlighted their significance as plant growth regulators. byjus.comlibretexts.org
Historical Context of Gibberellin Discovery and Initial Characterization
The history of gibberellin research traces back to observations in Japan in the late 19th century regarding the "foolish seedling" (Bakanae) disease in rice, which caused infected plants to exhibit excessive elongation and sterility. worldscientific.combohrium.comnih.govworldscientific.com This phenomenon was later attributed to a substance secreted by the fungus Gibberella fujikuroi (now classified as Fusarium fujikuroi), from which the name "gibberellin" was derived. unacademy.comworldscientific.combohrium.comnih.gov Japanese researchers successfully isolated crystalline forms of these active substances in 1938, naming them gibberellins A and B. worldscientific.comworldscientific.com Following World War II, these findings garnered international attention, leading to intensified research efforts by plant physiologists and natural product chemists. worldscientific.comworldscientific.com The presence of gibberellin-like substances in higher plants was subsequently confirmed, with several gibberellins being isolated from immature bean seeds and mandarin orange sprouts in the late 1950s. worldscientific.combohrium.comworldscientific.com The development of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) in the late 1960s facilitated the identification of numerous novel GA structures. bohrium.com
Classification and Structural Diversity within the Gibberellin Family (C19 and C20 GAs)
Gibberellins are broadly classified into two major groups based on the number of carbon atoms they contain: C20-GAs and C19-GAs. agronomyjournals.comfrontiersin.orgusda.govresearchgate.net C20-GAs possess a full diterpenoid skeleton with 20 carbon atoms, typically including two carboxylic groups at the C-7 and C-19 positions. frontiersin.org C19-GAs, on the other hand, have 19 carbon atoms due to the loss of a carbon at the C-20 position, and they characteristically form a lactone bridge between the C-19 and C-10 carbon atoms. agronomyjournals.comusda.govresearchgate.net The C19-GAs are generally considered the most biologically active forms in plants, although some C20-GAs serve as important precursors. agronomyjournals.comusda.gov Examples of biologically active GAs in flowering plants include GA1, GA3, GA4, and GA7. agronomyjournals.comfrontiersin.org
Specific Position and Significance of Gibberellin A25 within the Gibberellin Biosynthetic and Metabolic Networks
This compound (GA25) is a member of the C20-GA group, possessing 20 carbon atoms and typically featuring three carboxylic acid groups. Its molecular formula is C20H26O6. uni.lu Unlike the highly active C19-GAs, GA25 is generally considered to have low or no significant growth-promoting activity in various bioassay systems. nih.gov
Within the complex gibberellin biosynthetic pathway, GA25 is positioned as a metabolic intermediate or, more commonly, a deactivation product. The biosynthesis of GAs in plants begins with the cyclization of ent-kaurene (B36324), followed by a series of oxidation steps primarily catalyzed by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2ODDs). wikipedia.orgmdpi.com The pathway involves the conversion of C20-GAs to C19-GAs through the sequential oxidation and subsequent loss of the C-20 carbon. GA25 is often found in branches of the pathway that lead to the inactivation of GAs.
Research findings indicate that GA25 can be formed from other C20-GAs. For instance, it has been detected alongside other GAs in plant tissues. ashs.org Its presence is often associated with stages of development or specific tissues where active GA levels are being regulated. Enzymes involved in GA metabolism, particularly GA 2-oxidases (GA2ox), play a crucial role in deactivating GAs by introducing a hydroxyl group, often leading to the formation of inactive metabolites. mdpi.com While GA25 itself is a C20-GA, its position in metabolic diagrams often places it in pathways leading away from the formation of bioactive C19-GAs, suggesting a role in diverting metabolic flux or representing a terminal, inactive form in certain branches of the network.
Studies investigating GA metabolism in various plant species have identified GA25 as a naturally occurring compound, although its precise metabolic fate and physiological role can vary depending on the species and developmental context. Its low bioactivity suggests that its significance lies more in the regulation of active GA levels through metabolic conversion rather than acting directly as a primary growth-promoting hormone. The detection of GA25 in plant tissues provides valuable data for understanding the full scope of gibberellin metabolism and the intricate enzymatic steps involved in controlling the balance between active and inactive GA forms.
Below is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C20H26O6 | PubChem uni.lu |
| Molecular Weight | 362.17294 Da (Monoisotopic Mass) | PubChem uni.lu |
| Classification | C20-Gibberellin | Inferred |
| Bioactivity | Low or inactive in tested bioassays | Planta nih.gov |
Research into GA25 contributes to the broader understanding of how plants fine-tune their growth and development by precisely controlling the levels of bioactive gibberellins through complex metabolic pathways.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid |
InChI |
InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,14-,18-,19+,20-/m1/s1 |
InChI Key |
XOUJCIPAKFLTCI-POPXMCHDSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Gibberellin A25 Biosynthesis and Metabolic Pathways in Plants and Microbes
Role of the Methylerythritol Phosphate (B84403) (MEP) Pathway
In higher plants, the geranylgeranyl diphosphate (B83284) (GGDP) that serves as the precursor for gibberellin biosynthesis is primarily synthesized via the methylerythritol phosphate (MEP) pathway, which is located in the plastids. nih.govfrontiersin.org While the cytosolic mevalonate (B85504) pathway also produces isoprenoid precursors, the MEP pathway is the major contributor of GGDP for the synthesis of gibberellins (B7789140). nih.gov
Role of the Methylerythritol Phosphate (MEP) Pathway
Enzymatic Steps: Copalyl Diphosphate Synthase (CPS) and ent-Kaurene (B36324) Synthase (KS)
The conversion of GGDP to ent-kaurene is a two-step cyclization process catalyzed by a pair of diterpene cyclases. oup.complos.org
Copalyl Diphosphate Synthase (CPS): This enzyme initiates the cyclization by converting the linear GGDP molecule into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govfrontiersin.org
ent-Kaurene Synthase (KS): Following the action of CPS, KS catalyzes the further cyclization of ent-CPP to form the tetracyclic hydrocarbon ent-kaurene, the first committed precursor of the gibberellin pathway. nih.govplos.orgfrontiersin.org
In plants and bacteria, these two enzymatic functions are carried out by two distinct, monofunctional proteins, whereas in fungi, a single bifunctional enzyme performs both steps. nih.gov
Table 1: Enzymes in the Early Stages of Gibberellin Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Copalyl Diphosphate Synthase | CPS | Geranylgeranyl diphosphate (GGDP) | ent-copalyl diphosphate (ent-CPP) | Plastid |
Gibberellin Signaling Pathway and Molecular Mechanisms Involving Gibberellin A25 Context
Perception of Gibberellin Signals: The GID1 Receptor
The initial step in the Gibberellin A25 signaling pathway is the perception of the hormone by a specific receptor protein. The primary gibberellin receptor in plants is GIBBERELLIN INSENSITIVE DWARF1 (GID1). steberlab.orgbiologists.comlibretexts.org GID1 is a soluble nuclear receptor that exhibits a high affinity for biologically active gibberellins (B7789140), including this compound, while showing low or negligible binding to inactive GA forms. nih.govnih.gov
Upon binding of this compound, the GID1 receptor undergoes a conformational change. This change is crucial as it enables the interaction of the GA-bound GID1 complex with DELLA proteins. researchgate.netnih.gov Structural analyses of GID1 suggest that the GA molecule binds within a pocket in the receptor, and this binding event facilitates the subsequent interaction with DELLA proteins. researchgate.netnih.gov The formation of a stable complex between this compound, GID1, and a DELLA protein is a pivotal event that triggers the downstream signaling cascade. steberlab.orgnih.gov
Role of DELLA Proteins as Negative Regulators of Gibberellin Responses
DELLA proteins are key negative regulators of gibberellin signaling. steberlab.orgfrontiersin.orgtandfonline.comresearchgate.net In the absence of sufficient levels of active gibberellins like this compound, DELLA proteins accumulate in the nucleus and repress various aspects of plant growth and development. steberlab.orgfrontiersin.orgtandfonline.comnih.gov These proteins are characterized by a conserved DELLA domain at their N-terminus and belong to the GRAS family of transcriptional regulators. tandfonline.comresearchgate.netkspbtjpb.org
The repressive function of DELLA proteins is mediated through their interaction with a variety of other regulatory proteins, including transcription factors. nih.govfrontiersin.orgtandfonline.comresearchgate.netnih.gov By sequestering or otherwise interfering with the activity of these interacting partners, DELLA proteins prevent the activation of genes required for processes such as stem elongation, seed germination, and flowering. frontiersin.orgtandfonline.comnih.gov
Gibberellin-Induced Degradation of DELLA Proteins via the Ubiquitin-Proteasome Pathway
A central mechanism by which this compound promotes growth is by inducing the degradation of DELLA proteins. annualreviews.orgsteberlab.orgresearchgate.netjipb.netbiorxiv.org The formation of the this compound-GID1-DELLA complex facilitates the interaction of this complex with an E3 ubiquitin ligase complex, specifically the SCF (SKP1-CULLIN-F-BOX) complex, which includes F-box proteins like SLEEPY1 (SLY1) in Arabidopsis or GIBBERELLIN INSENSITIVE DWARF2 (GID2) in rice. steberlab.orglibretexts.orgfrontiersin.orgkspbtjpb.orgjipb.net
The SCF complex catalyzes the polyubiquitination of DELLA proteins, a process that tags them for degradation by the 26S proteasome. annualreviews.orgsteberlab.orgresearchgate.netlibretexts.orgfrontiersin.orgkspbtjpb.orgjipb.net This targeted destruction of DELLA proteins removes their repressive effect on downstream signaling components. steberlab.orgresearchgate.netbiorxiv.org The efficiency of this degradation is directly influenced by the presence and concentration of active gibberellins like this compound. steberlab.orgnumberanalytics.com
Research findings highlight the critical role of the GA-GID1-DELLA complex formation in initiating this degradation process. For instance, studies have shown that mutations affecting the interaction between GID1 and DELLA proteins, even if GA binding to GID1 occurs, can impair DELLA degradation and lead to dwarf phenotypes. steberlab.orgresearchgate.net
Impact of DELLA Protein Degradation on Plant Growth and Development
The degradation of DELLA proteins in response to this compound signaling has profound effects on plant growth and development. nih.govsteberlab.orgnih.govscispace.comnih.govuni.lu With the removal of DELLA-mediated repression, the activity of transcription factors and other regulatory proteins that were previously inhibited is unleashed. frontiersin.orgtandfonline.comnih.gov
This leads to the activation of genes that promote various GA-responsive processes. For example, the degradation of DELLAs is essential for stimulating stem elongation by promoting cell division and expansion. omexcanada.comnih.govnih.gov It also plays a critical role in breaking seed dormancy and initiating germination by enabling the expression of hydrolytic enzymes like alpha-amylase, which mobilize stored reserves. wikipedia.orgomexcanada.comsteberlab.orgscispace.comsfu.ca Furthermore, DELLA degradation is involved in regulating flowering time and flower development. omexcanada.comnih.govjipb.netnih.govresearchgate.net
Mutants with stabilized DELLA proteins (i.e., those resistant to GA-induced degradation) typically exhibit severe dwarfism and other developmental defects, underscoring the importance of DELLA degradation for normal plant growth. steberlab.orgbiologists.comfrontiersin.org
Downstream Signaling Components and Transcriptional Regulation
The relief of DELLA repression by this compound signaling leads to the modulation of gene expression through the action of downstream signaling components, primarily transcription factors. nih.govtandfonline.comnih.govnih.gov
Interaction of DELLA Proteins with Transcription Factors (e.g., PIF, GAF1)
DELLA proteins exert their repressive effects largely through direct physical interaction with various transcription factors. nih.govtandfonline.comresearchgate.netnih.govnih.govnih.gov These interactions can inhibit the DNA-binding activity of the transcription factors or interfere with their ability to activate transcription. tandfonline.comnih.govtandfonline.comnih.gov
GAF1 has been identified as a DELLA-binding transcription factor that plays a role in GA-mediated transcriptional regulation. researchgate.netnih.govnih.govtandfonline.comnih.gov DELLAs can act as coactivators with GAF1 for certain genes, while in the presence of GA and subsequent DELLA degradation, the GAF1 complex can be converted into a transcriptional repressor. nih.govnih.govtandfonline.comnih.gov This dual function of DELLAs, both titrating activators and acting as coactivators, provides a mechanism for the fine-tuning of GA-responsive gene expression. nih.govtandfonline.com
Regulation of Target Genes and Gene Expression Networks (e.g., amylase gene, GA-responsive genes)
The ultimate outcome of this compound signaling is the altered expression of a wide array of target genes. nih.govnih.gov The degradation of DELLA proteins releases transcription factors, allowing them to bind to regulatory elements in the promoters of GA-responsive genes and activate or repress their transcription. libretexts.orgfrontiersin.orgnih.govnih.gov
A classic example of a GA-regulated gene is the alpha-amylase gene, particularly in cereal aleurone layers. This compound, like other active GAs, induces the expression of alpha-amylase, an enzyme crucial for starch breakdown during seed germination. wikipedia.orgsteberlab.orgscispace.comnih.govsfu.ca Studies on the promoters of alpha-amylase genes have identified specific cis-acting elements, known as Gibberellin Response Elements (GAREs), that are necessary for GA responsiveness. scispace.comnih.gov Transcription factors, such as GAMyb, which is itself regulated by GA, can bind to these elements and activate alpha-amylase gene expression upon the removal of DELLA repression. nih.govnih.gov
Beyond alpha-amylase, this compound signaling influences complex gene expression networks controlling various processes, including cell wall modification (e.g., expansins), GA biosynthesis and catabolism enzymes (feedback regulation), and genes involved in flowering time determination. researchgate.netnih.govnih.govnih.govresearchgate.netnih.gov The specific set of genes regulated by this compound depends on the plant species, tissue type, and developmental stage.
Data on the effect of GA on alpha-amylase mRNA levels in barley aleurone layers illustrate the transcriptional regulation. Treatment with GA leads to a significant increase in alpha-amylase mRNA accumulation. sfu.ca
| Treatment | Relative Alpha-Amylase mRNA Level |
| Control (no GA) | Low |
| + Gibberellin (e.g., GA3) | High (50- to 100-fold increase) sfu.ca |
Furthermore, studies using techniques like chromatin immunoprecipitation (ChIP) have shown that DELLA proteins can associate with the promoters of certain GA-regulated genes, highlighting their direct involvement in transcriptional control, often in conjunction with DNA-binding transcription factors like GAF1. nih.govnih.gov
Genomic and Transcriptomic Approaches to Elucidate Gibberellin-Regulated Gene Expression
Genomic and transcriptomic approaches have become indispensable tools for dissecting the intricate regulatory networks controlled by plant hormones, including gibberellins (GAs). These methods allow for comprehensive, genome-wide analyses of gene expression patterns in response to GA treatment or in genetic backgrounds with altered GA metabolism or signaling oup.comnih.govmdpi.comnih.govnih.govresearchgate.netmdpi.comfrontiersin.orgnih.govmdpi.com. By identifying differentially expressed genes (DEGs), researchers can gain insights into the downstream targets of GA signaling and the upstream regulation of GA biosynthesis and deactivation pathways nih.govnih.govmdpi.comfrontiersin.orgnih.gov.
This compound (GA25) is a tetracyclic diterpenoid that is part of the complex gibberellin metabolic pathway. It is primarily known as a C20-GA, often considered biologically inactive, which can be formed as a product of the sequential oxidation of GA12 by GA 20-oxidase enzymes uniprot.orgresearchgate.netnih.govcapes.gov.br. Specifically, some GA 20-oxidases, such as the enzyme from developing pumpkin seeds, have been shown to produce GA25 as a major or minor product by catalyzing the complete oxidation of the carbon-20, leading to tricarboxylic GAs researchgate.netcore.ac.ukoup.com. This is in contrast to other GA 20-oxidases that primarily produce C19-GAs, which are precursors to the bioactive forms of gibberellins researchgate.net.
Genomic and transcriptomic studies have been crucial in understanding how the expression of genes encoding GA metabolic enzymes, particularly GA 20-oxidases, impacts the levels of various GAs, including GA25. For instance, studies involving the overexpression of specific GA 20-oxidase genes have demonstrated a diversion of the GA biosynthesis pathway, leading to the accumulation of inactive products like GA25 core.ac.ukoup.com. Transcriptomic analysis in such transgenic plants reveals changes in the expression of numerous genes, reflecting the plant's response to altered GA metabolism and the resulting shift in the balance of active and inactive GA forms oup.comnih.govnih.govmdpi.comfrontiersin.orgnih.govmdpi.com.
Detailed research findings from these studies illustrate the link between the expression of GA 20-oxidase genes and the accumulation of GA25. For example, overexpression of a pumpkin GA 20-oxidase gene in transgenic lettuce resulted in reduced levels of bioactive GAs (like GA1 and GA4) and a significant accumulation of GA17 and GA25 core.ac.uk. This genetic modification, identified and characterized through molecular techniques, highlights how altering the expression of a single metabolic enzyme gene can profoundly impact the endogenous GA profile, leading to the accumulation of specific compounds like GA25 and resulting in altered plant phenotypes such as dwarfism core.ac.uk. Similarly, studies in other plant systems have shown that the expression patterns of GA20ox genes are tightly regulated, and changes can lead to altered GA levels, including the production of GA25 uniprot.orgresearchgate.netcapes.gov.broup.com.
While genomic and transcriptomic studies extensively detail how bioactive GAs influence the expression of downstream genes by affecting components of the signaling pathway like DELLA proteins and GID1 receptors oup.comnih.govmdpi.comnih.gov, GA25's role in these studies is primarily observed as a metabolic consequence of altered gene expression within the biosynthesis pathway. Transcriptomic data reveals the upregulation or downregulation of genes encoding enzymes responsible for GA25 formation or metabolism, thereby providing a molecular basis for the observed changes in GA25 levels.
The following table summarizes findings related to the impact of altered GA 20-oxidase gene expression on GA25 levels and associated phenotypes, as revealed through genomic and transcriptomic investigations:
| Organism | Gene Modified | Effect on Gene Expression | Effect on GA25 Levels | Observed Phenotype | Genomic/Transcriptomic Approach Used | Source |
| Lettuce | Pumpkin GA 20-oxidase (Overexpression) | Increased expression of transgene | Accumulation | Dwarfism | Molecular characterization (implied by context of gene modification study) | core.ac.uk |
| Transgenic plants | P16 (GA 20-oxidase) (Overexpression) | Elevated mRNA accumulation of endogenous GA 20-oxidase and 3β-hydroxylase (feedback) | Accumulation | Slightly reduced or comparable stem height | Isolation of genomic and cDNA clones, mRNA level analysis | oup.com |
| Marah macrocarpus | M3-8 (GA 20-oxidase) | mRNA accumulated in embryos and endosperm | Formed as a minor product from GA12 | Not specified in this context | cDNA cloning, mRNA hybridization | capes.gov.br |
| Arabidopsis thaliana | GA 20-oxidase 2 | Negatively controlled by physiologically active GA | Formed as a minor product from GA12 | Slightly smaller than wild type (disruption phenotype) | UniProtKB (includes gene expression data) | uniprot.org |
Genomic and transcriptomic analyses thus provide crucial data on how the expression of genes involved in GA metabolism, such as GA20ox, is regulated and how its alteration can lead to shifts in the endogenous GA profile, including the production or accumulation of GA25. These studies contribute significantly to understanding the complex interplay between gene expression, hormone biosynthesis, and plant development.
Physiological and Developmental Roles of Gibberellins in Plants, with Reference to Gibberellin A25 Bioactivity
Regulation of Vegetative Growth and Morphogenesis
Gibberellins (B7789140) are central regulators of vegetative growth, influencing the size and shape of plant organs. omexcanada.commycorrhizae.comgcwgandhinagar.com This regulation occurs through their impact on fundamental cellular processes like cell division and elongation. libretexts.orgbyjus.comomexcanada.commycorrhizae.comashs.orgtestbook.comontosight.ainih.gov
Stem and Internode Elongation
Stem and internode elongation is one of the most pronounced effects of gibberellins on plant growth. byjus.comomexcanada.comgcwgandhinagar.com GAs promote this elongation by stimulating both the rate of cell division in intercalary meristems and the subsequent elongation of newly formed cells. libretexts.orgbyjus.comomexcanada.comashs.orgtestbook.comnih.gov While highly active GAs like GA1 and GA3 are well-known for their potent effects on stem elongation, GA25 has been shown to have consistently lower activity in bioassays designed to measure this response. nih.govcdnsciencepub.com Its role in this process may be more related to its position in the metabolic pathway, potentially being converted to or from more active forms, or serving as a pool of releasable GA activity. The level of active GA1 in stem and leaf tissue of pea, for instance, is regulated in response to temperature, influencing stem elongation. nih.gov
Table 1: Relative Bioactivity of Gibberellins in Stem Elongation Bioassays
| Gibberellin | Oat Mesocotyl Assay | Oat 1st Leaf Assay | Cucumber Hypocotyl Assay | Dwarf Pea Assay |
| GA3 | High Activity | High Activity | High Activity | High Activity |
| GA24 | Highly Active | Highly Active | Highly Active | Not specified |
| GA25 | Less Active than GA24 | Inactive | Consistently less active than GA24 | Low Activity |
| GA4 | Not specified | Not specified | Not specified | High Activity |
*Based on data from Hoad (1969) and Graebe & Herbert (1970) as cited in search results. nih.govcdnsciencepub.com
Leaf Expansion and Development
Gibberellins also influence leaf expansion and development by affecting cell size and number, thereby impacting leaf area. omexcanada.comontosight.aifishersci.camdpi.com Studies have shown that GA application can increase leaf elongation rate through its promoting effect on both cell size and cell number. researchgate.net Conversely, reduced levels of active GAs can lead to smaller, dark green leaves. plos.orgoup.com While specific data on GA25's direct impact on leaf expansion is limited in the provided results, its presence in plant tissues suggests a potential indirect role through its metabolic interconversion with more active GAs that directly regulate these processes. plos.orgmdpi.com
Root Development and Gravity Responses
While gibberellins are primarily known for their effects on shoot growth, they also play a role in root development. Some studies suggest that GAs can influence root growth, although the effects can vary depending on the plant species and concentration. byjus.comresearchgate.net Research in rice has indicated a role for GAs in root starch granule development and gravity responses. plos.org Overexpression of a GA 2-oxidase gene (OsGA2ox5), which catabolizes C20-GAs like precursors to GA25, resulted in increased starch granule accumulation and gravity responses in roots, suggesting that modulating GA levels, potentially through the metabolism of compounds like GA25, impacts root gravitropism. plos.org
Impact on Cell Wall Synthesis and Lignin (B12514952) Deposition
Gibberellins have been implicated in influencing cell wall synthesis and lignin deposition, particularly in the context of stem development and strengthening. frontiersin.orgnih.govfrontiersin.orgnih.gov GAs can induce cellulose (B213188) synthesis and promote lignin deposition in xylem fibers. frontiersin.orgnih.gov This occurs, in part, through the GA signaling pathway which affects regulators of secondary cell wall synthesis. frontiersin.orgnih.gov While GA3 has been shown to affect lignin content, the relationship is complex and can vary depending on the plant tissue and duration of exposure. nih.govresearchgate.net The specific involvement of GA25 in these processes is not explicitly detailed in the provided search results, but as a component of the GA metabolic network, its presence and turnover could indirectly influence the levels of active GAs that regulate cell wall modifications and lignin deposition. plos.orgnih.gov
Control of Reproductive Development
Table 2: Effects of Gibberellins on Reproductive Development in Brassica oleracea
| GA Treatment | Effect on Vegetative-to-Reproductive Transition | Effect on Inflorescence Meristem-to-Floral Primordium Transition | Effect on Bract Incidence |
| GA3 | Promotes (Earlier Curding) | No effect | Increased (Sign of reversion) |
| GA4+7 | Promotes (Earlier Curding) | No effect | Increased (Sign of reversion) |
*Based on data from Duclos and Björkman (2015). ashs.orgcornell.edu
Seed Germination and Breaking Dormancy
Gibberellins play a crucial role in breaking seed dormancy and promoting germination. gcwgandhinagar.compowergrown.comresearchgate.netnih.govmdpi.comunal.edu.co This process often involves the weakening of the seed coat and the activation of hydrolytic enzymes, such as α-amylase, which break down stored reserves in the endosperm to provide nutrients for the developing embryo. powergrown.comresearchgate.net The balance between gibberellins and abscisic acid (ABA), another plant hormone, is critical in regulating seed dormancy and germination, with GAs generally promoting germination and ABA maintaining dormancy. nih.gov
While gibberellins in general are known to induce seed germination, specific activity varies among different GA types and plant species. Research indicates that GA25 exhibits low activity in certain bioassays, which could imply a limited or indirect role in seed germination compared to more active gibberellins like GA3. cdnsciencepub.com Studies on cacti species from the Chihuahuan Desert, for instance, showed that while light increased germination, the effect of gibberellic acid was species-dependent and rarely better than the control, suggesting that for these species, physiological dormancy might be unaffected by gibberellic acid. researchgate.net In Tilia miqueliana seeds with combinational dormancy, GA3 treatment, especially in combination with magnetic fields and cold stratification, was found to effectively break dormancy and enhance germination rates. mdpi.com However, the specific activity of GA25 in these contexts is not explicitly detailed in the provided information.
Floral Transition and Flowering Induction
Gibberellins are involved in regulating the transition from vegetative to reproductive development and inducing flowering in many plant species. revistaespacios.comgcwgandhinagar.comphytohormones.infofrontiersin.org1stfruits.co.zaresearchgate.net In some plants, particularly long-day and biennial species, GAs promote bolting (rapid stem elongation) and flowering, especially under non-permissive environmental conditions. gcwgandhinagar.com1stfruits.co.za GA signaling can promote flowering through the activation of floral integrator genes like FLOWERING LOCUS T (FT), LEAFY (LFY), and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). 1stfruits.co.zaresearchgate.netnih.gov
The effect of gibberellins on flowering can be species-specific; while they promote flowering in some plants, they can inhibit it in others, such as certain perennial species like citrus. 1stfruits.co.za In citrus, exogenous application of GA during the flowering induction period has been shown to reduce the number of flowers. 1stfruits.co.za The mechanism of GA action on floral transition is complex and not fully understood, potentially involving direct induction at the shoot apex and/or promoting the formation of FT in leaves. 1stfruits.co.za
While the general role of gibberellins in flowering is established, the specific contribution and activity of GA25 in floral transition and flowering induction are not prominently featured in the search results. The information primarily discusses the roles of gibberellins as a class and the activity of other specific GAs like GA3.
Male Fertility and Anther Development
Gibberellins play a pivotal role in the development of reproductive organs, particularly in stamen and anther formation, and are essential for male fertility in many plant species. researchgate.netplantbreedbio.org GA-deficient or signaling mutants often exhibit male sterility due to defects in anther development, tapetum function, and pollen formation. researchgate.netplantbreedbio.orgnih.govresearchgate.net GA signaling, often mediated by the transcriptional factor GAMYB, is crucial for these processes. researchgate.netfrontiersin.org For instance, in rice, GA signaling is important for spikelet fertility, and DELLA proteins, negative regulators of GA signaling, are essential for anther development. researchgate.net In wheat, TaGAMYB, a component of GA signaling, modulates tapetum and pollen development. researchgate.net Exogenous application of GAs can sometimes restore male fertility in male-sterile mutants. plantbreedbio.org
Research in almond (Amygdalus communis L.) indicates that GA interacts with other hormones to balance anther development under normal and low temperatures. nih.govresearchgate.net Bioactive GA compounds, including GA3, were found to be at their highest levels during the 1-nucleus pollen stage, and GA3 treatment improved pollen viability and quantities under cold conditions. researchgate.net While the importance of gibberellins in male fertility and anther development is clear, the specific involvement or activity of GA25 in these processes is not detailed in the provided search results.
Fruit Development and Senescence
Gibberellins influence fruit development, including processes like fruit set, growth, and the delay of senescence. revistaespacios.comgcwgandhinagar.comresearchgate.netphytohormones.infomdpi.comnih.govnih.gov GA can induce parthenocarpic (seedless) fruit development in some species. powergrown.comphytohormones.info In tomatoes, fruit set is induced by phytohormones, including GA, and the process involves active cell division followed by cell expansion, with GA dominating the expansion phase. nih.govnih.gov Exogenous application of GA can promote larger fruit size and looser bunches in grapes. libretexts.org
Gibberellins are also known to delay senescence in leaves and fruits by modulating various physiological and molecular processes, such as delaying chlorophyll (B73375) degradation and influencing lipid metabolism. gcwgandhinagar.commdpi.comnih.govlibretexts.orgcabidigitallibrary.org Studies on pak choi have shown that exogenous GA treatment delays postharvest leaf senescence by affecting transcriptomic and metabolomic profiles. mdpi.com In citrus fruits, GA treatment contributes to chlorophyll retention and delays senescence during storage. mdpi.com GA signaling has also been shown to reduce the level of senescence-related metabolites in fruit-setting ovaries. nih.gov
While the role of gibberellins in fruit development and senescence is well-documented, the specific activity or contribution of GA25 in these processes is not explicitly mentioned in the search results. The information primarily refers to the effects of gibberellins as a class or specific active GAs like GA3.
Sex Expression in Flowers
Gibberellins can influence sex expression in flowers, often promoting the formation of male flowers. gcwgandhinagar.compowergrown.comphytohormones.infocucurbit.infoijiset.com In dioecious plants, GA application can induce maleness. powergrown.comphytohormones.info In monoecious plants like cucurbits, gibberellins can replace female flowers with male flowers or increase maleness. gcwgandhinagar.comcucurbit.infoijiset.com Studies on summer squash and cucumber have shown that gibberellins, including GA3, can increase maleness and inhibit female flower development. cucurbit.infoijiset.com Higher levels of gibberellin have been reported in monoecious compared to gynoecious varieties of cucumber. ijiset.com
While the effect of gibberellins on sex expression is recognized, the specific activity of GA25 in this regard is not detailed in the provided search results. The information focuses on the general effects of gibberellins or the activity of GA3.
Gibberellin A25 Activity in Bioassay Systems
Plant bioassays are experimental systems used to determine the biological activity of plant hormones by observing their effects on specific plant growth or developmental processes. Various bioassays have been developed to quantify the activity of different gibberellins.
Comparative Analysis of this compound Activity across Different Plant Bioassays (e.g., oat mesocotyl, oat 1st leaf, cucumber hypocotyl, dwarf rice)
Research has compared the growth-promoting activity of various gibberellins, including GA25, in different bioassay systems. Studies have shown that the activity of gibberellins can vary significantly depending on the specific bioassay used and the plant species. cdnsciencepub.com
A comparative analysis of the activity of GA24 and GA25 in five bioassay systems, including the oat mesocotyl, oat 1st leaf, and cucumber hypocotyl assays, revealed that GA25 was consistently less active than GA24. nih.gov GA25 was found to be inactive over the tested range in the oat 1st leaf assay. nih.gov Another study comparing the biological activities of 26 gibberellins in nine plant bioassays, including cucumber hypocotyl and 'Tan-ginbozu' dwarf rice assays, categorized GA25 as exhibiting low activity. cdnsciencepub.comresearchgate.net The rice bioassay was reported to be sensitive to most gibberellins except GA21, GA25, and GA26. cdnsciencepub.comresearchgate.net
The varying activity of GA25 across different bioassays suggests that its biological effectiveness is dependent on the specific plant species and the physiological process being measured. The low activity observed in several standard bioassays indicates that GA25 may not be a primary bioactive gibberellin in all plant systems or for all GA-regulated processes, or it might require conversion to a more active form.
Here is a summary of GA25 activity in selected bioassays based on the provided information:
| Bioassay System | This compound Activity | Source(s) |
| Oat mesocotyl | Less active than GA24 | nih.govresearchgate.net |
| Oat 1st leaf | Inactive over tested range | nih.govresearchgate.net |
| Cucumber hypocotyl | Less active than GA24, Low activity | cdnsciencepub.comnih.govresearchgate.netresearchgate.net |
| Dwarf rice ('Tan-ginbozu') | Insensitive | cdnsciencepub.comresearchgate.net |
This table summarizes the observed activity of this compound in specific bioassay systems, highlighting its generally lower activity compared to other gibberellins in these experimental setups.
Interpretation of Lower or Inactive Responses of this compound in Specific Bioassays
The biological activity of different gibberellins can vary significantly depending on the specific plant species and the bioassay used to assess their effects. Studies comparing the activity of various gibberellins in different bioassay systems have shown that this compound typically exhibits low activity. cdnsciencepub.comresearchgate.net For instance, in a comparison of the growth-promoting activity of Gibberellins A24 and A25 in five bioassay systems, this compound was consistently less active than Gibberellin A24. nih.gov In the oat first leaf assay, this compound was found to be inactive over the tested range. nih.gov
The reasons for the lower or inactive responses of certain gibberellins, including A25, in specific bioassays can be attributed to several factors. The structural differences between gibberellins influence their ability to be perceived by plant receptors and to effectively modulate downstream signaling pathways. Bioactive GAs are primarily converted from non-bioactive precursors and intermediates through the action of specific enzymes like GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). frontiersin.org Conversely, bioactive GAs can be deactivated by enzymes such as GA 2-oxidases (GA2ox). frontiersin.org Therefore, the level of activity observed in a bioassay can depend on the plant's capacity to metabolize the applied gibberellin into an active form or to deactivate it.
Table 1: Relative Activity of this compound in Selected Bioassays
| Bioassay System | Relative Activity of GA25 (compared to highly active GAs like GA3/GA7) | Reference |
| Barley aleurone α-amylase | Low activity | cdnsciencepub.comresearchgate.net |
| Progress No. 9 dwarf pea | Low activity | cdnsciencepub.comresearchgate.net |
| Lettuce | Low activity | cdnsciencepub.comresearchgate.net |
| 'Tan-ginbozu' dwarf rice | Low activity (except for A21, A25, and A26, rice bioassay is sensitive to all GAs) | cdnsciencepub.comresearchgate.net |
| Cucumber hypocotyl | Low activity (cucumber assay responds to a narrow spectrum of GAs) | cdnsciencepub.comresearchgate.net |
| Oat mesocotyl | Less active than GA24 | nih.gov |
| Oat 1st leaf | Inactive over the tested range | nih.gov |
Role in Plant Responses to Abiotic Stress
Gibberellins play a significant role in plant responses to various abiotic stresses, including temperature, osmotic stress, and salinity. taylorfrancis.comnih.gov The levels of GAs and their signaling pathways influence plant growth restriction under different stress conditions. taylorfrancis.com GA signaling is also reported to be related to tolerance of different types of abiotic stresses. taylorfrancis.com
Adaptation to Salinity Stress
Salinity stress is a major abiotic factor that negatively impacts plant growth and development. Gibberellins are implicated in the plant's adaptation to saline conditions. Reduction of GA levels and signaling has been shown to contribute to plant growth restriction upon exposure to salt stress. nih.gov Conversely, maintaining or increasing GA biosynthesis and signaling can promote growth and help plants combat the effects of salinity. taylorfrancis.com Exogenous application of GA3 has been shown to improve the condition of plants under salinity stress. researchgate.net GAs can modulate oxidative stress processes and antioxidant enzyme activity, which helps in suppressing the negative effects of abiotic stress like salinity. researchgate.netnih.gov
Responses to Light and Temperature
Light and temperature are crucial environmental factors influencing plant growth and development, and gibberellins are involved in mediating responses to these stimuli. Increased GA biosynthesis and signal transduction can promote growth in plant escape responses to shading and submergence. taylorfrancis.comnih.gov While the search results did not provide specific details on the direct role of this compound in light and temperature responses, the general role of gibberellins in these processes suggests a potential, albeit perhaps indirect or precursor-related, involvement for GA25 within the complex GA metabolic and signaling network.
Interactions with Other Plant Hormones and Regulatory Molecules
Plant growth and development are regulated by a complex network of interacting hormones and regulatory molecules. Gibberellins engage in extensive crosstalk with other phytohormones, including auxins, abscisic acid, ethylene (B1197577), brassinosteroids, and cytokinins. mdpi.com These interactions can be synergistic, additive, or antagonistic, leading to precise and specific gene expression and ultimately influencing various physiological processes. vedantu.comumich.edu
Synergistic and Antagonistic Relationships (e.g., Auxin, Abscisic Acid, Ethylene, Brassinosteroids, Cytokinins)
The interactions between gibberellins and other hormones are complex and can vary depending on the specific developmental process or environmental condition.
Auxin: Gibberellins and auxins often exhibit synergistic interactions, particularly in promoting cell elongation and growth. mdpi.commdpi.com Their interaction occurs at multiple levels, including signaling, metabolism, and gene expression, and can be tissue-specific. mdpi.com For example, brassinosteroids have a synergistic relationship with gibberellin and auxin in light-grown hypocotyl elongation. mdpi.com
Abscisic Acid (ABA): ABA and gibberellins are widely recognized for their antagonistic roles in many plant developmental processes and responses to environmental cues, such as seed dormancy and germination, root growth, leaf development, and flowering time. frontiersin.org ABA generally inhibits processes promoted by GAs, and vice versa. frontiersin.orglibretexts.org This antagonistic relationship is crucial for regulating the balance between growth and stress responses. frontiersin.org
Ethylene: The relationship between gibberellins and ethylene can be complex and context-dependent. While some interactions might be antagonistic, others can be synergistic or indirect. The search results did not provide specific details on the interaction between this compound and ethylene. However, general interactions between GAs and ethylene are known to influence processes like flowering and senescence. vedantu.com
Brassinosteroids (BRs): Brassinosteroids are another group of growth-promoting hormones that often interact synergistically with gibberellins and auxins to regulate plant growth and development, particularly in cell elongation. mdpi.commdpi.com
Cytokinins (CKs): The interactions between gibberellins and cytokinins are not always clearly defined and can be antagonistic in several processes, such as phase change. mdpi.com GA can activate cytokinin catabolic genes, leading to inhibition of processes like tillering. mdpi.com Studies in tomato have shown a mutual antagonistic interaction between GA and CK, where GA inhibits CK responses and CK inhibits a subset of GA responses. nih.gov The ratio between these two hormones, rather than their absolute levels, can determine the final response. nih.gov
The intricate network of interactions between gibberellins, including this compound within the broader GA context, and other plant hormones and regulatory molecules allows plants to fine-tune their growth, development, and stress responses to adapt to changing internal and external conditions.
Table 2: Interactions of Gibberellins with Other Plant Hormones
| Other Plant Hormone | Typical Relationship with Gibberellins (General) | Specific Interactions Mentioned (may not be GA25 specific) | Reference |
| Auxin | Synergistic | Synergistic in hypocotyl elongation; interactions at signaling, metabolism, gene expression levels. mdpi.commdpi.com | mdpi.commdpi.com |
| Abscisic Acid | Antagonistic | Antagonistic in seed dormancy/germination, growth vs. stress response; ABA inhibits GA activity. frontiersin.orglibretexts.org | frontiersin.orglibretexts.org |
| Ethylene | Complex/Context-dependent | Influences flowering and senescence (general GA interaction). Specific interaction with GA25 not detailed in search results. | vedantu.com |
| Brassinosteroids | Synergistic | Synergistic in cell elongation. mdpi.commdpi.com | mdpi.commdpi.com |
| Cytokinins | Antagonistic in some processes | Antagonistic in phase change; GA activates CK catabolic genes; Mutual antagonism observed in tomato. mdpi.comnih.gov | mdpi.comnih.gov |
Advanced Analytical Methodologies for Gibberellin A25 Quantification and Profiling
Sample Preparation Techniques for Trace Gibberellin Analysis
The initial and most critical stage in the analysis of GA25 involves its extraction and purification from the plant matrix. These steps are designed to isolate and concentrate the target analyte while removing interfering compounds that could compromise subsequent analysis. researchgate.net
The extraction of gibberellins (B7789140), including GA25, from plant tissues is a foundational step for their analysis. The process typically begins with the homogenization of plant material, often frozen in liquid nitrogen to halt metabolic processes, in a suitable solvent. nih.govresearchgate.net
A widely used method involves extracting the homogenized tissue with 80% (v/v) aqueous methanol (B129727), often with repeated extractions to ensure maximum recovery. researchgate.netumich.eduumich.edu For instance, in the analysis of gibberellins in Pharbitis nil seeds, the material was first extracted with 80% methanol and then re-extracted with 100% methanol. researchgate.net Similarly, studies on Gaillardia grandiflora flowers utilized an overnight extraction in 80% aqueous methanol. umich.eduumich.edu The combined methanolic extracts are then typically reduced to an aqueous phase under reduced pressure. researchgate.net
Another common approach involves initial homogenization in cold methanol. nih.gov In some protocols, after initial extraction, the residue is re-extracted to ensure thorough recovery of the gibberellins. agrikaido.com The combined filtrates are then processed to remove the organic solvent, leaving an aqueous residue for further purification. agrikaido.com
The choice of solvent and extraction conditions is critical to efficiently recover gibberellins while minimizing the co-extraction of interfering substances. The use of cold solvents and carrying out the extraction at low temperatures (e.g., 4°C) helps to minimize enzymatic degradation of the target compounds. nih.govagrikaido.com
Following extraction, the crude aqueous extract containing GA25 and other gibberellins undergoes several purification and pre-concentration steps to remove pigments, lipids, and other interfering compounds.
Charcoal-Celite Filtration: This technique is often employed for the initial cleanup of plant extracts. researchgate.netumich.eduumich.edu A column prepared with a mixture of charcoal and Celite is used to adsorb pigments and other non-polar compounds from the aqueous extract. researchgate.netumich.eduumich.edu The gibberellins are then eluted from the column, typically with a solvent like 80% aqueous acetone. researchgate.netumich.edu
Solvent Partitioning: This is a fundamental step to separate acidic compounds like gibberellins from neutral and basic impurities. The pH of the aqueous extract is adjusted to be acidic (e.g., pH 2.5-3.0), and then it is partitioned against an immiscible organic solvent, most commonly ethyl acetate (B1210297). researchgate.netagrikaido.com The acidic gibberellins move into the organic phase, leaving many water-soluble impurities behind. agrikaido.com The process can be reversed by partitioning the ethyl acetate phase against a basic aqueous solution (e.g., 5% sodium bicarbonate), which transfers the gibberellins back to the aqueous phase, further purifying them from neutral compounds that remain in the organic phase. agrikaido.com
Sephadex A-25 Anion-Exchange Chromatography: QAE-Sephadex A-25 is an anion-exchange resin that effectively separates acidic compounds based on their charge. nih.govagrikaido.comoup.comajol.info The sample, dissolved in a buffer at a pH where the gibberellins are negatively charged (e.g., pH 8.0), is loaded onto the column. agrikaido.comajol.info After washing the column to remove neutral and weakly bound compounds, the gibberellins are eluted with a solution of a weak acid, such as formic acid. agrikaido.comajol.info This step is highly effective in separating gibberellins from many other plant extract components. nih.govagrikaido.comoup.comajol.info
C18 Cartridge (Solid-Phase Extraction): C18 solid-phase extraction (SPE) cartridges are widely used for the final pre-concentration and purification of gibberellins before chromatographic analysis. nih.govagrikaido.comoup.comajol.info The acidic eluate from the Sephadex A-25 column can be directly applied to a pre-equilibrated C18 cartridge. agrikaido.comajol.info The non-polar C18 stationary phase retains the gibberellins while more polar impurities are washed away. The gibberellins are then eluted with a solvent of higher organic content, such as 80% methanol. ajol.info This step not only purifies the sample but also concentrates it into a smaller volume. nih.govagrikaido.comoup.comajol.info
A summary of a typical purification sequence for gibberellins is presented in the table below.
| Step | Material/Solvent | Purpose |
| 1. Extraction | 80% Methanol | Extraction of gibberellins from plant tissue. researchgate.netumich.eduumich.edu |
| 2. Filtration | Charcoal-Celite Column | Removal of pigments and non-polar impurities. researchgate.netumich.eduumich.edu |
| 3. Solvent Partitioning | Ethyl Acetate (at acidic pH) | Separation of acidic gibberellins from other compounds. researchgate.netagrikaido.com |
| 4. Anion Exchange | QAE-Sephadex A-25 Column | Purification based on the acidic nature of gibberellins. nih.govagrikaido.comoup.comajol.info |
| 5. Solid-Phase Extraction | C18 Cartridge | Final purification and pre-concentration. nih.govagrikaido.comoup.comajol.info |
Extraction Procedures from Complex Plant Matrices
Chromatographic Separation Techniques
Following extensive purification, the concentrated extract is subjected to chromatographic techniques to separate individual gibberellins, including GA25, for quantification.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a cornerstone for the separation of gibberellins. researchgate.netumich.eduumich.edu In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase.
The separation of gibberellins by reverse-phase HPLC is primarily influenced by the degree and position of hydroxylation. researchgate.net Generally, more hydroxylated gibberellins elute earlier than less hydroxylated ones. researchgate.net For instance, dihydroxylated gibberellins elute before monohydroxylated ones. researchgate.net The position of the hydroxyl group also plays a role, with 13-hydroxylated GAs eluting before 3-hydroxylated GAs. researchgate.net The number of carboxyl groups and the saturation of the A-ring have a lesser effect on retention. researchgate.net In one study, the position of GA25 in the HPLC eluate was determined by subsequent Gas Chromatography (GC) analysis. researchgate.net
A typical HPLC setup for gibberellin analysis involves a C18 column and a gradient elution system, often using a mixture of methanol and a weak acid like acetic acid in water. agrikaido.com The gradient, where the proportion of the organic solvent is increased over time, allows for the separation of a wide range of gibberellins with different polarities. agrikaido.com Fractions are collected from the HPLC and can be further analyzed, for example, by mass spectrometry for positive identification and quantification. agrikaido.com
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the definitive identification and quantification of gibberellins. However, because gibberellins are non-volatile, they must first be derivatized to increase their volatility. agrikaido.com A common derivatization procedure involves methylation, for example with diazomethane, followed by trimethylsilylation. agrikaido.com
The derivatized samples are then injected into the GC, which is equipped with a capillary column (e.g., a fused silica (B1680970) column). agrikaido.com The separation is based on the boiling points and interactions of the derivatized compounds with the stationary phase of the column. A temperature program, where the oven temperature is gradually increased, is used to elute the compounds. agrikaido.com
GC-MS provides high sensitivity and selectivity. The mass spectrometer fragments the eluting compounds in a characteristic pattern, producing a mass spectrum that serves as a chemical fingerprint for identification. By comparing the retention time and mass spectrum of a compound in a sample to that of an authentic standard of derivatized GA25, its presence can be confirmed. researchgate.net For quantitative analysis, known amounts of isotopically labeled internal standards are often added at the beginning of the extraction process. agrikaido.com
Ultrahigh-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures.
UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has become a state-of-the-art method for the analysis of phytohormones, including gibberellins. nih.gov The enhanced chromatographic efficiency of UPLC allows for better separation of closely related gibberellins, which can be critical for resolving complex mixtures from plant extracts. nih.gov A robust UPLC-MS/MS method allows for the rapid and sensitive quantification of non-derivatized gibberellins as free acids. nih.gov This eliminates the need for the derivatization step required for GC analysis, simplifying sample preparation and avoiding potential artifacts. The use of a CSH (Charged Surface Hybrid) C18 column with a mobile phase of methanol and aqueous ammonium (B1175870) formate (B1220265) has been shown to provide excellent baseline separation of numerous gibberellins. nih.gov The high sensitivity of UPLC-MS/MS allows for the detection of gibberellins at the femtomole level. nih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE), particularly when coupled with mass spectrometry (MS), has emerged as a potent analytical tool for the simultaneous analysis of various classes of phytohormones, including gibberellins. mdpi.com This technique separates ionized molecules in a liquid electrolyte-filled capillary under the influence of an electric field.
For the analysis of acidic compounds like gibberellins, the methodology often involves reversing the electroosmotic flow by using a cationic polymer-coated capillary. mdpi.comresearchgate.net This allows for the efficient separation of anionic species. For instance, a validated CE-MS method for separating 11 different gibberellins utilized a 70 mM ammonium formate/formic acid buffer (pH 3.8) with a separation voltage of -25 kV, achieving baseline separation within 25 minutes. researchgate.net While CE-MS has been successfully validated for numerous gibberellins, including GA1, GA3, GA4, and GA20, its specific application for the routine quantification of GA25 is less commonly documented. researchgate.net However, the principles of the technique are well-suited for separating and detecting various gibberellin structures. mdpi.com
Mass Spectrometric Detection and Quantification
Mass spectrometry is the cornerstone of modern gibberellin analysis, prized for its exceptional sensitivity and selectivity, which are indispensable for identifying and quantifying these trace-level compounds. researchgate.net It is almost always paired with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC). researchgate.netwur.nl
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive, specific, and rapid method for the quantitative analysis of multiple plant hormones. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UPLC) systems are often used to achieve fast and high-resolution separations prior to detection. nih.govcreative-proteomics.com
The ESI source ionizes the analytes directly from the liquid phase, making it suitable for less volatile compounds and reducing the need for chemical derivatization. The use of tandem mass spectrometry (MS/MS), often in the Multiple Reaction Monitoring (MRM) mode, provides a high degree of selectivity and accuracy. creative-proteomics.commdpi.com In MRM, specific precursor-to-product ion transitions are monitored for each target analyte, minimizing matrix interference and allowing for precise quantification even at very low concentrations. mdpi.com This method has been successfully applied to the quantification of GA25 in complex samples, such as vegetal-derived biostimulants. semanticscholar.org
| Compound | Concentration in Sample (µg/L) |
|---|---|
| This compound | 0.16 |
Combined gas chromatography-mass spectrometry (GC-MS) is a classic and robust method for the definitive identification of gibberellins. wur.nl Before analysis, GAs, which are non-volatile, must be chemically modified through derivatization—typically by methylation to form methyl esters (Me) followed by trimethylsilylation to form trimethylsilyl (B98337) ethers (TMSi). ashs.org
Following derivatization, the sample is injected into the gas chromatograph, where individual compounds are separated based on their volatility and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification. uab.edu Confirmation is achieved by comparing the mass spectrum and the Kovats retention index (KRI) of the analyte to those of an authentic standard. uab.edupnas.org
GC-MS has been instrumental in identifying GA25 in various plant tissues. In a study on pear seeds, GA25 was identified and quantified using GC-MS with selected ion monitoring (SIM), where the instrument was set to detect a characteristic ion of the derivatized GA25 (MeTMS derivative) at a mass-to-charge ratio (m/e) of 284. ashs.orgcapes.gov.br In other instances, GC-MS-SIM has tentatively identified trace, barely detectable levels of GA25 in plant shoots. capes.gov.br
| Compound Derivative | Monitored Mass-to-Charge Ratio (m/e) |
|---|---|
| MeGA25TMS | 284 |
For accurate and precise quantification of gibberellins, the use of internal standards is essential to correct for analyte loss during sample extraction, purification, and analysis. agrikaido.com The most effective internal standards are stable isotope-labeled analogues of the target compounds, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C). pnas.orgagrikaido.com
In practice, a known quantity of the deuterated standard (e.g., [²H₂]GA₁) is added to the plant material at the very beginning of the extraction process. agrikaido.comashs.org This "spiked" sample is then carried through all subsequent steps of purification and derivatization. During the final MS analysis (either GC-MS or LC-MS/MS), the detector measures the signal intensity for both the endogenous, unlabeled GA and the corresponding stable isotope-labeled internal standard. agrikaido.comresearchgate.net Since the standard and the endogenous compound have nearly identical chemical and physical properties, any losses during sample workup will affect both equally. By calculating the ratio of the endogenous analyte to the known amount of the added standard, the original concentration of the gibberellin in the tissue can be determined with high accuracy. tandfonline.com
| Internal Standard | Target Analyte |
|---|---|
| [17-²H₂]-GA₁ | GA₁ |
| [17-²H₂]-GA₈ | GA₈ |
| [17-²H₂]-GA₁₉ | GA₁₉ |
| [17-²H₂]-GA₂₀ | GA₂₀ |
| [17-²H₂]-GA₂₉ | GA₂₉ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification
Bioassay Systems for Assessing this compound Biological Activity
While mass spectrometry provides structural identification and quantification, bioassays are employed to determine the biological activity of a compound by observing its effect on a living system. wur.nl However, it is generally acknowledged that bioassays can lack the precision of instrumental methods and may be influenced by other compounds in plant extracts. wur.nl
The 'Tan-ginbozu' dwarf rice (Oryza sativa L.) bioassay is a classic and widely used method for assessing the biological activity of gibberellins. tandfonline.com This rice cultivar is a GA-deficient mutant, and its seedlings exhibit a dwarf phenotype that is reversed by the application of biologically active GAs, typically measured as an increase in the length of the second leaf sheath. tandfonline.com The seedlings contain enzymes, such as β-glucosidases, that can hydrolyze inactive GA conjugates into their active forms, making the assay useful for screening a wide range of compounds. nih.gov
Despite the broad sensitivity of the 'Tan-ginbozu' assay, studies comparing the activity of numerous gibberellins have found that GA25 has very low to no biological activity in this system. cdnsciencepub.comcdnsciencepub.com In a comprehensive study of 26 different gibberellins, GA25 was grouped with other GAs exhibiting low activity and was specifically reported as being inactive in the 'Tan-ginbozu' bioassay, showing no significant promotion of shoot elongation. cdnsciencepub.comcdnsciencepub.com
| Gibberellin | Reported Activity Level |
|---|---|
| GA₃ | High |
| GA₇ | High |
| GA₉ | Species-specific |
| GA₂₅ | Low / Inactive |
| GA₂₆ | Inactive |
Oat Mesocotyl and Oat 1st Leaf Assays
The oat mesocotyl and oat first leaf bioassays are classic methods for evaluating gibberellin activity based on the promotion of cell elongation. The oat mesocotyl assay, in particular, has been used to determine the growth-promoting activity of various gibberellins. nih.gov
Detailed Research Findings:
In a study comparing the activity of GA24 and GA25, the oat mesocotyl assay revealed that GA24 was highly active. nih.gov In contrast, GA25 was consistently less active than GA24 in this assay. nih.gov The oat first leaf assay showed similar results, with GA24 being highly active while GA25 was found to be inactive over the tested range. nih.gov This suggests a structural specificity for activity in these oat-based assays.
Table 1: Relative Activity of Gibberellin A24 and A25 in Oat Bioassays
| Bioassay | Gibberellin A24 Activity | This compound Activity |
|---|---|---|
| Oat Mesocotyl | High | Less active than GA24 |
| Oat 1st Leaf | High | Inactive |
Data sourced from Planta (1969) nih.gov
Cucumber Hypocotyl Assay
The cucumber hypocotyl bioassay is another widely used method for assessing gibberellin activity. This assay measures the elongation of hypocotyls (the stem of a germinating seedling) in response to applied gibberellins. cdnsciencepub.combiologydiscussion.com It is known to be sensitive to a specific spectrum of gibberellins. cdnsciencepub.com
Detailed Research Findings:
Research has shown that the cucumber hypocotyl assay responds to a narrow range of gibberellins. cdnsciencepub.comcdnsciencepub.com Specifically, activity in this assay is largely restricted to gibberellins with a 13-deoxylactonic structure. cdnsciencepub.com In comparative studies, GA24 was found to be highly active in the cucumber hypocotyl assay. nih.govresearchgate.net Conversely, GA25 exhibited low activity in this system. cdnsciencepub.comcdnsciencepub.com The assay is specific for gibberellic acid, with other phytohormones like kinetin (B1673648) and indole-3-acetic acid showing virtually no effect on growth. chileanjar.cl
Table 2: Activity of this compound in the Cucumber Hypocotyl Bioassay
| Gibberellin | Activity Level | Reference |
|---|---|---|
| This compound | Low | cdnsciencepub.comcdnsciencepub.com |
| Gibberellin A24 | High | nih.gov |
Maize Mutant Bioassays (d-1, d-2, d-3, d-5)
Dwarf mutants of maize (Zea mays L.), specifically d-1, d-2, d-3, and d-5, are invaluable tools for bioassays. These mutants have defects in their native gibberellin biosynthesis pathways and therefore exhibit a dwarf phenotype. nih.govmaizegdb.org They respond to the application of active gibberellins by growing to a normal height, making them excellent systems for testing the biological activity of different gibberellins. nih.govmaizegdb.org
Detailed Research Findings:
These maize dwarf mutants have been used to test a wide range of gibberellins. oup.com For instance, the d-1, d-2, d-3, and d-5 mutants all respond to gibberellic acid (GA3) and gibberellin A1. maizegdb.org The d-1 mutant, in particular, has a block in the biosynthetic pathway after GA20. pnas.orgpnas.org
When previously untested gibberellins, including GA25, were examined using the d-1 maize bioassay, it was found that GA25 was inactive. cdnsciencepub.com Similarly, in the d-5 dwarf maize mutant bioassay, both GA11 and GA25 were found to be inactive. cdnsciencepub.com In contrast, other gibberellins like GA23 showed some activity, although less than GA3. cdnsciencepub.com The differential response of these mutants to various gibberellins helps in understanding the structure-activity relationships and the specific roles of different gibberellins in plant development. oup.com
Table 3: Activity of this compound in Maize Mutant Bioassays
| Maize Mutant | This compound Activity | Reference |
|---|---|---|
| d-1 | Inactive | cdnsciencepub.com |
| d-5 | Inactive | cdnsciencepub.com |
Genetic and Molecular Approaches in Gibberellin A25 Research
Identification and Characterization of Genes Encoding Gibberellin A25 Metabolic Enzymes (e.g., GA20ox2)
The synthesis of GA25 is directly linked to the activity of GA 20-oxidase (GA20ox) enzymes, which are key players in the gibberellin biosynthetic pathway. nih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases that catalyze a three-step oxidation at carbon-20 of the GA skeleton. uniprot.org
In the model plant Arabidopsis thaliana, the GA20ox enzyme family is encoded by five genes (AtGA20ox1-5). nih.gov Research has identified GA20 oxidase 2 (GA20ox2, also known as At5g51810) as a primary enzyme involved in the production of GA25. uniprot.orgnih.gov Specifically, GA20ox2 catalyzes the conversion of the precursor GA12 into GA9, but it can also produce GA25 as a minor product from the same GA12 substrate. uniprot.org The gene SD1 in rice (Oryza sativa), famously known as a "Green Revolution gene" for its role in creating semi-dwarf varieties, is an ortholog of GA20ox2. oup.comoup.com
The characterization of these genes has been achieved through reverse genetics and the analysis of their expression products. rothamsted.ac.uk Studies show that AtGA20ox1 and AtGA20ox2 have partially redundant functions and are highly expressed during vegetative growth and early reproductive development, contributing to processes like stem elongation and flowering time. nih.govrothamsted.ac.uk
| Gene/Enzyme Profile: GA20 oxidase 2 (GA20ox2) | |
| Gene Name | GA20OX2 (At5g51810 in Arabidopsis) |
| Protein Name | Gibberellin 20 oxidase 2 |
| Organism Example | Arabidopsis thaliana (thale cress) nih.gov |
| Enzyme Class | 2-oxoglutarate-dependent dioxygenase nih.gov |
| Substrate | GA12 uniprot.org |
| Primary Product | GA9 uniprot.org |
| Minor Product | This compound uniprot.org |
| Catalytic Reaction for GA25 | gibberellin A12 + 3 2-oxoglutarate + 3 O2 → This compound + 3 succinate (B1194679) + 3 CO2 + H2O + H+ uniprot.org |
| Biological Role | Involved in gibberellin biosynthesis, promotion of floral transition, and fertility. nih.govuniprot.org |
Mutagenesis and Genetic Screening for Altered this compound Levels or Responses (e.g., dwarf mutants)
Mutagenesis and the subsequent screening of mutant populations, particularly for dwarf phenotypes, have been a cornerstone of gibberellin research. pnas.org These bioassays are used to determine the biological activity of various GA compounds. Dwarf mutants are often deficient in either GA biosynthesis or GA signaling, making them highly responsive to the application of bioactive GAs. oup.comslu.se
When tested in several of these bioassays, GA25 has consistently demonstrated low to no biological activity. cdnsciencepub.comcdnsciencepub.com For example, studies using dwarf maize mutants (d-1, d-5), the 'Tan-ginbozu' dwarf rice mutant, and the Progress No. 9 dwarf pea mutant have shown that GA25 is largely inactive in promoting stem elongation, a classic response mediated by bioactive GAs. cdnsciencepub.comcdnsciencepub.com This lack of response in GA-sensitive dwarf mutants is a key piece of evidence classifying GA25 as an inactive end-product or a minor, non-bioactive branch in the metabolic pathway.
| Bioassay Response of this compound in Dwarf Mutants | |
| Bioassay System | Observed Activity of GA25 |
| 'Tan-ginbozu' dwarf rice (Oryza sativa) | Inactive cdnsciencepub.com |
| d-5 dwarf maize (Zea mays) | Inactive cdnsciencepub.com |
| d-1 dwarf maize (Zea mays) | Inactive cdnsciencepub.com |
| Progress No. 9 dwarf pea (Pisum sativum) | Low activity cdnsciencepub.com |
Global Gene Expression Profiling (Transcriptomics, e.g., RNA-seq)
Transcriptomics, particularly through methods like RNA-sequencing (RNA-seq), provides a global view of how cellular processes are regulated at the gene expression level. In the context of gibberellins (B7789140), transcriptomic studies have been vital for identifying genes that are responsive to GA signaling.
Direct transcriptomic analyses focusing on the specific effects of exogenously applied GA25 are notably absent from the scientific literature. This is a direct consequence of the compound's established low bioactivity. cdnsciencepub.com Research efforts are instead concentrated on understanding the transcriptomic changes mediated by bioactive GAs (e.g., GA3, GA4), which are known to initiate significant signaling cascades.
However, transcriptomic studies on transgenic plants with altered GA metabolism provide indirect insight. For instance, RNA-seq analysis of barley mutants for the catabolic enzyme HvGA2ox8a revealed that increased levels of bioactive GAs led to changes in the expression of genes involved in starch and sucrose (B13894) metabolism. murdoch.edu.au Similarly, transcriptomic analysis of plants overexpressing GA biosynthetic genes or treated with bioactive GAs shows altered expression of genes related to cell elongation, photosynthesis, and other phytohormone pathways. mdpi.com While these studies demonstrate the breadth of GA-regulated gene expression, the observed changes are attributed to the active GAs in the system, not to the presence of inactive forms like GA25.
Proteomic Approaches to Identify this compound Signaling Components
Proteomics aims to identify and quantify the complete set of proteins in a cell or organism, including their interactions and modifications. In GA research, proteomics would be the ideal tool to identify the direct binding partners and signaling components that interact with the hormone.
However, as with transcriptomics, specific proteomic studies to identify signaling components for GA25 have not been a research focus. The established gibberellin signaling pathway is initiated by the binding of a bioactive GA to a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). biorxiv.orgresearchgate.net This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as growth repressors. biorxiv.orgoup.com The formation of the GA-GID1-DELLA complex targets the DELLA protein for degradation via the ubiquitin-proteasome system, thereby de-repressing growth. researchgate.net
Given that GA25 exhibits minimal biological activity, it is presumed to have a very low binding affinity for the GID1 receptor. cdnsciencepub.comcdnsciencepub.com Consequently, it would not effectively trigger the degradation of DELLA proteins or initiate a downstream signaling cascade. Therefore, proteomic approaches have been directed at understanding the interactions of bioactive GAs with the core components of this well-defined signaling pathway (GID1, DELLA proteins, and associated factors like F-box proteins) rather than searching for unique signaling partners for an inactive compound like GA25. researchgate.net
Evolutionary Perspectives of Gibberellin Metabolism and Signaling in Plants
Origin and Diversification of Gibberellin Biosynthesis Pathways
Gibberellin biosynthesis in plants is a complex pathway that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP), a common isoprenoid precursor, to ent-kaurene (B36324). citeab.com This initial phase involves the enzymes ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). citeab.comthegoodscentscompany.com Subsequent steps involve oxidation reactions catalyzed by cytochrome P450 mono-oxygenases, such as ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), leading to the formation of GA12, the first committed intermediate with the gibberellane skeleton. citeab.comthegoodscentscompany.comereztech.com Further modifications of GA12 and its derivatives occur through the action of 2-oxoglutarate-dependent dioxygenases (2-OGDs), including Gibberellin 20-oxidase (GA20ox) and Gibberellin 3-oxidase (GA3ox), which are crucial for producing the diverse array of GA structures, including the biologically active forms. thegoodscentscompany.comereztech.com
The evolutionary history of these biosynthetic enzymes reveals diversification across plant lineages. The initial steps involving CPS and KS appear to be largely conserved in land plants. citeab.comthegoodscentscompany.com However, there are differences in enzyme architecture; for instance, some fungi and non-vascular land plants possess a single bifunctional CPS/KS enzyme, whereas bacteria and vascular plants typically have two independent, monofunctional enzymes. thegoodscentscompany.comereztech.comnih.gov The production of ent-kaurenoic acid is thought to have evolved early in land plants, predating the divergence of bryophytes and vascular plants. citeab.com The later steps catalyzed by cytosolic 2-OGDs, which are responsible for the structural diversity of GAs, are primarily found in vascular plants (tracheophytes). thegoodscentscompany.com
Gibberellin A25 is a C20-gibberellin that is formed as a minor byproduct during the conversion of GA12 to GA9, a reaction primarily catalyzed by Gibberellin 20-oxidase (GA20ox) enzymes. nih.govfishersci.at While GA20ox enzymes are key players in the biosynthesis of C19-GAs, the formation of GA25 represents a side reaction in this process. The evolutionary significance of GA25 itself is not a primary focus in the current understanding of gibberellin evolution, which tends to center on the evolution of the core enzymatic machinery and the major bioactive GAs.
Interestingly, GA biosynthesis pathways in fungi and bacteria, which also produce gibberellins (B7789140), appear to have evolved independently from those in plants, representing a case of convergent evolution. thegoodscentscompany.comnih.govthegoodscentscompany.comnih.govnih.govnih.gov Despite producing structurally similar GAs, the enzymes and genetic organization of the pathways differ significantly between these kingdoms. nih.govnih.gov
Evolution of Gibberellin Perception and Signaling Mechanisms
The perception and signaling of gibberellins in vascular plants involve a relatively concise pathway centered around the GIBBERELLIN INSENSITIVE DWARF1 (GID1) soluble receptors, the DELLA proteins, and F-box proteins like SLEEPY1/GID2 (SLY1/GID2). thegoodscentscompany.comnih.govlipidmaps.orgfishersci.catandfonline.comuni.lu Bioactive GAs bind to the GID1 receptor, inducing a conformational change that facilitates the interaction between GID1 and DELLA proteins. thegoodscentscompany.comlipidmaps.orguni.lu This interaction promotes the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, mediated by the SCFSLY1/GID2 E3 ubiquitin ligase complex. lipidmaps.orgfishersci.cauni.lu Degradation of DELLA repressors then allows the expression of GA-responsive genes, leading to growth and developmental responses. lipidmaps.orgfishersci.ca
Evolutionary analyses suggest that the GID1 receptor family originated from carboxylesterase-like proteins. mycocentral.eu Phylogenetic studies of GID1 proteins across various plant species have revealed diversification, particularly within eudicots, where distinct GID1 subtypes (e.g., A- and B-types) may have specialized functions or tissue-specific expression patterns. mycocentral.euuni.lu The emergence of the GA/GID1 system for regulating DELLA protein stability is thought to have coincided with the evolution of lycophytes, indicating a key step in the development of the modern GA signaling pathway in vascular plants. uni.lu Furthermore, it is hypothesized that GA signaling integrated with pre-existing regulatory systems, such as a GAMYB-based system involved in spore and sexual organ development, during the transition from mosses to basal vascular plants. ctdbase.org
Conservation of DELLA Proteins and Their Functional Exaptation
DELLA proteins are key negative regulators of the gibberellin signaling pathway in vascular plants. lipidmaps.orgfishersci.cauni.luuni.luwikidata.org These proteins are characterized by conserved N-terminal DELLA and C-terminal GRAS domains. uni.luwikidata.org Remarkably, DELLA proteins are found in all extant land plant lineages, including bryophytes and lycophytes, predating the evolution of the complete GA biosynthesis pathway and the GID1 receptor. thegoodscentscompany.comnih.govlipidmaps.orgwikidata.orgfishersci.cawikipedia.orgnih.govnih.gov
The presence of DELLA proteins in plants lacking a canonical GA-GID1 signaling module suggests that their ancestral functions were independent of GA. The N-terminal DELLA domain, which is essential for interaction with GID1 in vascular plants, may have originally functioned as a transcriptional coactivator. thegoodscentscompany.comfishersci.cawikipedia.org The evolution of GA signaling is linked to the exaptation of this pre-existing domain in DELLA proteins for interaction with the newly evolved GID1 receptor. thegoodscentscompany.comfishersci.cawikipedia.org This co-option allowed GAs to regulate plant growth by controlling the stability of these potent transcriptional repressors.
Gene duplication events have contributed to the diversification of the DELLA family in vascular plants. For example, the ancestor of vascular plants and eudicots experienced DELLA gene duplications, leading to multiple DELLA genes in many species, such as the five DELLA proteins in Arabidopsis thaliana. lipidmaps.orgwikidata.orgresearchgate.net While some functional redundancy exists among DELLA paralogs, diversification in gene expression patterns and interactions with various transcription factors contribute to their specific roles in regulating diverse developmental processes and environmental responses. thegoodscentscompany.complantaedb.com
Comparative Genomics of Gibberellin-Related Genes Across Plant Lineages
Comparative genomic analyses provide insights into the evolutionary dynamics of genes involved in gibberellin metabolism and signaling across different plant lineages. These studies involve identifying and comparing homologous genes encoding enzymes in the biosynthesis pathway, GID1 receptors, DELLA proteins, and other components of the signaling network in various plant genomes. researchgate.netwikipedia.orgscielo.brnih.gov
Such analyses have confirmed the widespread presence of DELLA genes across land plants and the more restricted distribution of GID1 receptors and the complete GA-GID1-DELLA signaling module primarily within vascular plants. tandfonline.comuni.luscielo.br Comparative genomics also reveal gene duplication and loss events that have shaped the size and complexity of gene families involved in GA pathways in different lineages. lipidmaps.orgmycocentral.euuni.luwikidata.orgresearchgate.netnih.gov For instance, variations in the number of DELLA and GID1 genes are observed across species, potentially contributing to lineage-specific adaptations in GA responses. lipidmaps.orgmycocentral.euuni.lu
The complexity and diversification of hormone-related genes, including those related to GAs, generally increase in higher plant species compared to lower plants or microorganisms. wikipedia.org This trend is evident in the gibberellin system, where the full complement of biosynthesis and signaling components is found in vascular plants, coinciding with their increased morphological and developmental complexity.
Data from comparative genomics can be visualized in various ways, such as phylogenetic trees showing the relationships between homologous genes or tables summarizing the presence and number of key gene families in different species. While specific data tables detailing the presence of every GA biosynthesis enzyme or signaling component across a wide range of species were not explicitly provided in a format suitable for direct extraction and interactive table generation from the search results, the findings consistently indicate a pattern of increasing complexity and completeness of the GA system components from early land plants to angiosperms.
Future Research Directions for Gibberellin A25
Elucidating Undiscovered Roles of Gibberellin A25 in Specific Plant Developmental Processes
While the general roles of gibberellins (B7789140) in processes like stem elongation, seed germination, and flowering are well-established, the specific contributions of individual GA precursors and intermediates like GA25 remain less clear. unpad.ac.idnumberanalytics.comlibretexts.org Future research should aim to identify if GA25 has direct, albeit perhaps subtle, roles in particular developmental stages or tissues, independent of its conversion to bioactive GAs. This could involve targeted studies using approaches that modulate GA25 levels specifically, perhaps through genetic manipulation of the enzymes directly involved in its synthesis or metabolism. Investigating its presence and concentration in different plant organs and at various developmental time points could provide clues to its specific functions. For instance, examining GA25 levels and localization during early embryogenesis, root development, or specific stages of floral development might reveal previously unknown associations. unpad.ac.idmdpi.com
Unraveling the Precise Molecular Mechanisms of this compound Action and Interconversion
A key area for future research is to fully understand the enzymatic steps and regulatory mechanisms governing the synthesis and further metabolism of GA25. GA25 is formed from GA12, and its subsequent conversion leads to other GAs. ebi.ac.uk Although the general gibberellin biosynthesis pathway is largely resolved, the precise mechanisms, particularly the stepwise oxidation and removal of the C-20 carbon, still present unsolved questions. researchgate.net Research should focus on identifying and characterizing the specific enzymes (likely dioxygenases) responsible for the conversion of GA12 to GA25 and the enzymes that further metabolize GA25. researchgate.net Understanding the regulation of these enzymes at the transcriptional, post-transcriptional, and post-translational levels is also critical. Furthermore, investigating potential feedback loops or interactions with other signaling pathways that specifically influence GA25 levels or its metabolic flux is essential. oup.comfrontiersin.org
Advanced Omics Approaches to Understand this compound Regulatory Networks
Advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to dissect the complex regulatory networks involving GA25. frontiersin.orgf1000research.com Future research should integrate these approaches to gain a holistic understanding of how GA25 levels are controlled and how they influence downstream gene expression and protein activity. frontiersin.org Transcriptomic studies can identify genes whose expression correlates with changes in GA25 levels, potentially revealing upstream regulators or downstream targets. jst.go.jpoup.com Proteomic analysis can identify proteins involved in GA25 metabolism, transport, or signaling. Metabolomics, particularly targeted metabolomics with high sensitivity, is crucial for accurately quantifying GA25 and other gibberellins in various tissues and conditions, allowing for the mapping of metabolic flux. metwarebio.comresearchgate.net Integrated multi-omics analysis can help construct comprehensive regulatory networks, identifying key genes, proteins, and metabolites that interact with GA25 homeostasis. frontiersin.orgf1000research.com
Development of High-Resolution Analytical Techniques for Sub-Cellular this compound Quantification
Current analytical methods, such as GC-MS and LC-MS/MS, are capable of quantifying gibberellins, but achieving high-resolution, sub-cellular localization and quantification of specific GAs like GA25 remains a challenge. metwarebio.comresearchgate.netscionresearch.com Future research needs to focus on developing more sensitive and spatially resolved techniques. This could involve advancements in mass spectrometry imaging or the development of fluorescent biosensors specifically tuned to detect GA25 within living plant cells. researchgate.net Understanding the sub-cellular distribution of GA25 within different organelles (e.g., plastids, endoplasmic reticulum, cytosol) is crucial because different steps of GA biosynthesis occur in different cellular compartments. mdpi.complos.org Precise sub-cellular quantification would provide invaluable insights into the sites of GA25 synthesis, metabolism, and potential action.
Investigating Environmental and Genetic Factors Modulating this compound Homeostasis and Function in Diverse Plant Species
The levels and activity of gibberellins are known to be influenced by environmental factors such as light, temperature, and stress, as well as genetic background. mdpi.comnih.govresearchgate.netashs.orgresearchgate.net Future research should investigate how these factors specifically impact GA25 homeostasis and its role in different plant species. Studies could explore how varying environmental conditions alter the expression or activity of enzymes involved in GA25 metabolism. ashs.orgmdpi.com Furthermore, genetic studies, including quantitative trait locus (QTL) analysis and association mapping, can identify genes that influence GA25 levels or sensitivity in diverse plant populations. oup.com Comparative studies across different plant species are also important, as the specific roles and metabolic pathways of gibberellins can vary. unpad.ac.id Understanding the interplay between environmental signals, genetic variation, and GA25 dynamics will provide a more complete picture of its physiological significance and potential for manipulation in agricultural contexts.
Q & A
Q. What methodologies are recommended for detecting and quantifying gibberellin A25 in plant tissues?
To analyze GA25 levels, researchers typically employ high-performance liquid chromatography (HPLC) with UV detection (254 nm), which offers high sensitivity and reproducibility for gibberellins in biological samples . Validation steps include spike-and-recovery experiments to confirm extraction efficiency and the use of internal standards (e.g., deuterated GA analogs) to correct for matrix effects. For tissue-specific localization, immunohistochemical staining with GA25-specific antibodies or transgenic reporter lines (e.g., GFP-tagged GA biosynthetic enzymes) can complement HPLC data .
Q. How is GA25 experimentally linked to stem elongation and seed germination?
Controlled experiments involve exogenous GA25 application to GA-deficient mutants (e.g., Arabidopsis ga1-3) and measuring phenotypic rescue. For stem elongation, hypocotyl length assays under dark-grown conditions are standard. Seed germination studies use stratified seeds treated with GA25 and scored for radicle emergence. Dose-response curves (e.g., 10 nM–1 µM GA25) are critical to establish physiological relevance, with comparisons to other bioactive GAs (e.g., GA1, GA4) .
Q. What protocols ensure reproducibility in GA25 bioassays?
Key steps include:
- Standardized growth conditions : Photoperiod, temperature, and humidity controls to minimize environmental variability.
- Mutant validation : Confirming genetic background purity (e.g., PCR genotyping for gai mutants).
- Data normalization : Expressing results as percentages of wild-type responses or relative to internal controls (e.g., ACTIN expression in qPCR).
- Replication : At least three biological replicates with technical triplicates to account for experimental noise .
Advanced Research Questions
Q. How do GA25 signaling pathways interact with DELLA protein regulators like GAI?
GA25 indirectly modulates DELLA proteins (e.g., GAI in Arabidopsis) by promoting their degradation via the 26S proteasome. Researchers use gai gain-of-function mutants (e.g., gai-t6) to study GA25 insensitivity. Co-immunoprecipitation (Co-IP) assays with tagged GAI and GA receptors (e.g., GID1) reveal binding dynamics under varying GA25 concentrations. Transcriptomic analysis (RNA-seq) of GA25-treated gai mutants can identify downstream targets (e.g., EXPANSIN genes) .
Q. What experimental strategies resolve contradictions in GA25’s role across plant species?
Contradictory results (e.g., GA25 promoting growth in dicots but inhibiting it in monocots) require:
- Comparative genomics : Identifying orthologs of GA biosynthesis (e.g., GA20ox, GA3ox) and signaling components (e.g., GID1, DELLA) across species.
- Hormonal crosstalk assays : Testing interactions with auxins or ABA using hormone biosynthesis inhibitors (e.g., paclobutrazol for GA, TIBA for auxin).
- Tissue-specific knockdown : CRISPR/Cas9-mediated gene editing in specific cell types (e.g., root vs. shoot meristems) .
Q. How can GA25’s biosynthesis be traced using isotopic labeling?
Stable isotope labeling (e.g., ¹³C-glucose) coupled with LC-MS/MS tracks GA25 metabolic flux in planta. Pulse-chase experiments in cell cultures or excised tissues quantify precursor-product relationships. Mutant lines deficient in specific GA oxidases (e.g., ga3ox1) help validate enzymatic steps .
Q. What statistical approaches are optimal for analyzing GA25 dose-response data?
Four-parameter logistic models (e.g., Hill equation) fit dose-response curves to estimate EC₅₀ values. Bootstrapping or Bayesian methods account for variability in biological replicates. For multi-factorial experiments (e.g., GA25 × light intensity), mixed-effects models partition variance across experimental blocks .
Methodological Best Practices
Q. How should GA25-related data be reported to meet journal standards?
- Raw data : Deposit HPLC chromatograms and RNA-seq datasets in public repositories (e.g., NCBI GEO) with unique accession numbers.
- Supplemental materials : Include detailed protocols for GA extraction, primer sequences for qPCR, and mutant genotyping strategies.
- Ethical compliance : Disclose any transgenic material permits (e.g., USDA-APHIS for GM plants) .
Q. What controls are essential for GA25 genetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
